molecular formula C9H14N2O B12975648 2-(1-Benzylhydrazinyl)ethan-1-ol

2-(1-Benzylhydrazinyl)ethan-1-ol

Cat. No.: B12975648
M. Wt: 166.22 g/mol
InChI Key: YBFKBKRHKNHAAW-UHFFFAOYSA-N
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Description

2-(1-Benzylhydrazinyl)ethan-1-ol is an organic compound with the molecular formula C9H14N2O It consists of a benzyl group attached to a hydrazine moiety, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylhydrazinyl)ethan-1-ol typically involves the reaction of benzylhydrazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{NHNH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHNHCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylhydrazinyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The hydrazine moiety can be reduced to form amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(1-Benzylhydrazinyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Benzylhydrazinyl)ethan-1-ol involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with various biomolecules, leading to alterations in their function. This compound may also interfere with cellular pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Phenylhydrazinyl)ethan-1-ol
  • 2-(1-Methylhydrazinyl)ethan-1-ol
  • 2-(1-Ethylhydrazinyl)ethan-1-ol

Uniqueness

2-(1-Benzylhydrazinyl)ethan-1-ol is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[amino(benzyl)amino]ethanol

InChI

InChI=1S/C9H14N2O/c10-11(6-7-12)8-9-4-2-1-3-5-9/h1-5,12H,6-8,10H2

InChI Key

YBFKBKRHKNHAAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)N

Origin of Product

United States

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